molecular formula C9H10Cl2O2 B1605680 1-(2,4-Dichlorophenoxy)propan-2-ol CAS No. 5330-18-7

1-(2,4-Dichlorophenoxy)propan-2-ol

Cat. No.: B1605680
CAS No.: 5330-18-7
M. Wt: 221.08 g/mol
InChI Key: FCXMBTHLXLLDFS-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenoxy)propan-2-ol is an organic compound with the molecular formula C9H10Cl2O2. It is characterized by the presence of a dichlorophenoxy group attached to a propanol backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenoxy)propan-2-ol can be synthesized through several methods. One common route involves the reaction of 2,4-dichlorophenol with epichlorohydrin in the presence of a base, followed by hydrolysis. The reaction conditions typically include:

    Temperature: Moderate temperatures (50-70°C)

    Solvent: Organic solvents like toluene or dichloromethane

    Catalyst: Bases such as sodium hydroxide or potassium carbonate

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The process may include:

    Reactant Purity: High-purity 2,4-dichlorophenol and epichlorohydrin

    Reaction Control: Automated systems to control temperature, pressure, and pH

    Purification: Techniques such as distillation, crystallization, and chromatography to isolate the final product

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids

    Reduction: Reduction reactions can yield alcohol derivatives

    Substitution: Halogen atoms in the compound can be substituted with other functional groups

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts

Major Products:

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohol derivatives

    Substitution Products: Amines, thiols, and other substituted derivatives

Scientific Research Applications

1-(2,4-Dichlorophenoxy)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds

    Biology: Employed in studies related to enzyme inhibition and protein interactions

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound can:

    Inhibit Enzymes: By binding to active sites or allosteric sites, thereby altering enzyme activity

    Disrupt Cellular Processes: Affecting pathways involved in cell growth, division, and apoptosis

    Modulate Receptor Activity: Interacting with receptors on cell surfaces, influencing signal transduction pathways

Comparison with Similar Compounds

1-(2,4-Dichlorophenoxy)propan-2-ol can be compared with other similar compounds, such as:

    2-(2,4-Dichlorophenoxy)ethanol: Similar structure but with an ethanol backbone

    2-(2,4-Dichlorophenoxy)acetic acid: Contains an acetic acid group instead of a propanol group

    2-(2,4-Dichlorophenoxy)propionic acid: Features a propionic acid group

Uniqueness:

    Structural Differences: The presence of a propanol group in this compound provides unique chemical properties and reactivity compared to its analogs.

    Applications: Its specific structure makes it suitable for distinct applications in various fields, setting it apart from other similar compounds.

Properties

IUPAC Name

1-(2,4-dichlorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c1-6(12)5-13-9-3-2-7(10)4-8(9)11/h2-4,6,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXMBTHLXLLDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=C(C=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298226
Record name 1-(2,4-Dichlorophenoxy)-2-propanol
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URL https://comptox.epa.gov/dashboard/DTXSID801298226
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Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5330-18-7
Record name 1-(2,4-Dichlorophenoxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5330-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenoxy)propan-2-ol
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Record name NSC2647
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Record name 1-(2,4-Dichlorophenoxy)-2-propanol
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Record name 1-(2,4-dichlorophenoxy)propan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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